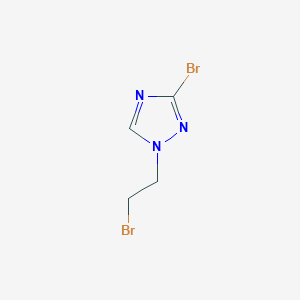

3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole

Description

Evolution and Significance of Triazole Heterocycles in Advanced Chemical Synthesis

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, have a rich history in chemical synthesis, dating back to their discovery in the 19th century. nih.gov The two main isomers, 1,2,3-triazole and 1,2,4-triazole (B32235), have become fundamental building blocks in a multitude of chemical disciplines. ijprajournal.com Initially explored for their dye-producing capabilities, the significance of triazoles has expanded dramatically with the advent of modern synthetic methodologies and a deeper understanding of their chemical reactivity.

The development of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition for the synthesis of 1,2,3-triazoles, revolutionized the field, offering a highly efficient and selective method for creating complex molecular architectures. tandfonline.com This has had a profound impact on drug discovery, materials science, and bioconjugation. nih.gov

The 1,2,4-triazole core, in particular, is a cornerstone in medicinal chemistry, forming the central scaffold of numerous pharmaceutical agents. nih.gov Its prevalence stems from the ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets. thieme-connect.com This has led to the development of a wide array of drugs with diverse therapeutic applications, including antifungal, antiviral, anticancer, and anti-inflammatory agents. ijprajournal.comresearchgate.net

Beyond pharmaceuticals, triazole derivatives are integral to materials science. Their coordination properties make them excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and sensing. frontiersin.orgresearchgate.net Furthermore, the electron-deficient nature of the triazole ring has been exploited in the design of organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net In agriculture, 1,2,4-triazole derivatives are utilized as fungicides and herbicides, highlighting their broad industrial relevance. acs.org

The evolution of triazole chemistry continues to be driven by the need for novel compounds with tailored properties. Researchers are constantly exploring new synthetic routes and functionalization strategies to access a wider range of substituted triazoles, further expanding their utility in advanced chemical synthesis. nih.govnih.gov

Structural Distinctiveness of 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole within the 1,2,4-Triazole Family

Within the extensive family of 1,2,4-triazoles, This compound presents a unique combination of structural features that dictate its reactivity and potential applications. Its core is the 1,2,4-triazole ring, a planar, aromatic heterocycle. The key distinguishing features are the substituents at the 1 and 3 positions.

The presence of a bromine atom at the C3 position significantly influences the electronic properties of the triazole ring. Bromine is an electronegative halogen that acts as a weak deactivating group through its inductive effect, while also being a potential leaving group in nucleophilic substitution reactions. This makes the C3 position susceptible to attack by various nucleophiles, allowing for further functionalization of the molecule.

The 1-position is substituted with a 2-bromoethyl group. This alkyl chain introduces several important characteristics. Firstly, the ethyl linker provides conformational flexibility. Secondly, the terminal bromine atom is a reactive site, susceptible to nucleophilic substitution, elimination reactions, and the formation of organometallic reagents. The presence of two bromine atoms in the molecule, one on the aromatic ring and one on the alkyl side chain, offers differential reactivity, enabling selective chemical transformations at either position under specific reaction conditions.

Below is a table summarizing the key structural features of this compound:

| Feature | Description |

| Core Heterocycle | 1H-1,2,4-triazole |

| Substituent at C3 | Bromo group (-Br) |

| Substituent at N1 | 2-bromoethyl group (-CH2CH2Br) |

| Key Reactive Sites | C3-Br bond (aromatic) and C-Br bond on the ethyl chain (aliphatic) |

This dual halogenation makes this compound a versatile intermediate for the synthesis of more complex molecules. The ability to selectively modify either the triazole ring or the ethyl side chain opens up avenues for creating a diverse library of compounds for various research applications.

Foundational Research Perspectives on Halogenated and Alkylated 1,2,4-Triazoles

The study of halogenated and alkylated 1,2,4-triazoles provides a crucial foundation for understanding the properties and potential of molecules like this compound.

Halogenated 1,2,4-Triazoles:

Research into halogenated 1,2,4-triazoles has revealed their importance as synthetic intermediates. The halogen atom, typically chlorine or bromine, serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, Suzuki, Heck, and Sonogashira couplings have been successfully employed to form carbon-carbon bonds at the halogenated position of the triazole ring, leading to the synthesis of highly functionalized derivatives. researchgate.net

The position of the halogen on the triazole ring influences its reactivity. Halogens at the C3 and C5 positions are generally more susceptible to nucleophilic displacement compared to those on the nitrogen atoms. The electronic nature of other substituents on the ring can further modulate this reactivity.

From a biological perspective, the incorporation of halogens into the 1,2,4-triazole scaffold can significantly impact the pharmacological activity of the molecule. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, is increasingly recognized as a key factor in ligand-receptor interactions. The presence of a halogen can enhance binding affinity, improve metabolic stability, and increase membrane permeability of drug candidates. researchgate.net

Alkylated 1,2,4-Triazoles:

The alkylation of the 1,2,4-triazole ring is a fundamental transformation that has been extensively studied. researchgate.net Alkylation can occur at the N1, N2, or N4 positions, and controlling the regioselectivity of this reaction is a key synthetic challenge. tandfonline.com The choice of alkylating agent, base, and solvent can significantly influence the outcome of the reaction, often yielding a mixture of isomers. capes.gov.br For instance, the alkylation of unsubstituted 1,2,4-triazole typically yields a mixture of 1-alkyl and 4-alkyl derivatives. researchgate.net

The nature of the alkyl group itself is also critical. Simple alkyl chains can modify the lipophilicity of the molecule, which is an important parameter for its pharmacokinetic profile. When the alkyl group contains a reactive functional group, as in the case of the 2-bromoethyl substituent, it provides a site for further chemical modification. This strategy is widely used in the synthesis of bifunctional molecules and in the development of probes for chemical biology.

The combination of halogenation and alkylation on the 1,2,4-triazole core, as seen in this compound, creates a synthetically rich platform. The foundational research on the individual reactivities of halogenated and alkylated triazoles provides the necessary knowledge to strategically design and execute synthetic pathways to novel and potentially valuable compounds.

Structure

3D Structure

Properties

Molecular Formula |

C4H5Br2N3 |

|---|---|

Molecular Weight |

254.91 g/mol |

IUPAC Name |

3-bromo-1-(2-bromoethyl)-1,2,4-triazole |

InChI |

InChI=1S/C4H5Br2N3/c5-1-2-9-3-7-4(6)8-9/h3H,1-2H2 |

InChI Key |

LQCUOJBBLKYAPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=NN1CCBr)Br |

Origin of Product |

United States |

Advanced Academic Research Applications of 3 Bromo 1 2 Bromoethyl 1h 1,2,4 Triazole Derivatives

Advanced Synthetic Building Blocks and Scaffolds

The bifunctional nature of 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole, possessing two reactive bromine atoms at different positions, makes it a highly valuable precursor in the synthesis of a variety of complex organic molecules.

Precursors for Complex Heterocyclic Architectures

Derivatives of this compound serve as key starting materials for the construction of fused and polycyclic heterocyclic systems. The presence of the reactive bromoethyl group allows for intramolecular cyclization reactions, leading to the formation of novel ring systems. For instance, these derivatives are instrumental in the synthesis of triazolo[3,4-b] nih.govnih.govbeilstein-journals.orgthiadiazines, a class of fused heterocycles with recognized biological activities. nih.govmdpi.comnih.gov The general synthetic strategy involves the reaction of a 4-amino-3-mercapto-1,2,4-triazole with a bielectrophile like a phenacyl bromide. nih.gov The bromoethyl group in the title compound can be envisioned to act as an internal electrophile for cyclization with a nucleophilic group introduced at the 3-position of the triazole ring.

The versatility of these building blocks is further demonstrated by their application in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net The bromoethyl moiety can be converted to an azidoethyl group, which can then react with a terminal alkyne to form a new 1,2,3-triazole ring, linking the original 1,2,4-triazole (B32235) to another molecular fragment. This modular approach allows for the rapid assembly of complex molecular architectures.

Below is a table summarizing representative complex heterocyclic architectures that can be synthesized from 1,2,4-triazole precursors.

| Heterocyclic System | Synthetic Precursor | Key Reaction Type |

| Triazolo[3,4-b] nih.govnih.govbeilstein-journals.orgthiadiazines | 4-Amino-3-mercapto-1,2,4-triazole | Cyclocondensation |

| Triazolo[3,4-b] nih.govnih.govbeilstein-journals.orgthiadiazoles | 4-Amino-5-(substituted)-1,2,4-triazole-3-thiol | Reaction with aldehydes or isothiocyanates |

| 1,2,3-Triazole-fused Pyrazines | Dicarbonyl 1,2,3-triazoles | Reaction with hydrazine (B178648) hydrate |

Synthesis of Multifunctional Ligands for Organometallic Catalysis Research

The nitrogen-rich 1,2,4-triazole core of this compound derivatives is an excellent scaffold for the design of multifunctional ligands for organometallic catalysis. The nitrogen atoms of the triazole ring can coordinate to metal centers, while the bromoethyl side chain and the bromo-substituent on the ring provide handles for further functionalization to tune the steric and electronic properties of the resulting ligand.

One area of significant interest is the synthesis of N-heterocyclic carbene (NHC) ligands. beilstein-journals.orgpageplace.desci-hub.se The bromoethyl group can be utilized in a quaternization reaction to form a triazolium salt, which is a direct precursor to an NHC. beilstein-journals.org These triazole-based NHCs can then be used to stabilize transition metals like palladium, forming catalytically active complexes for a variety of cross-coupling reactions. sci-hub.se

The table below outlines the synthesis and application of such ligands.

| Ligand Type | Synthetic Approach | Metal Complex | Catalytic Application |

| N-Heterocyclic Carbene (NHC) | Quaternization of the bromoethyl group followed by deprotonation | Palladium(II), Platinum(II) nih.gov | Cross-coupling reactions |

| Tridentate bis-aryloxide triazole | Functionalization of the triazole core | Palladium(II), Platinum(II) nih.gov | Luminescent materials |

Contributions to Polymer and Advanced Materials Science

The reactivity of the bromoethyl group in this compound derivatives makes them valuable monomers and functional additives in the field of polymer and materials science.

Monomer Design for Polymerization and Network Formation

Derivatives of this compound can be designed as monomers for the synthesis of functional polymers. For example, dehydrobromination of the bromoethyl group can lead to a vinyl-substituted triazole, which can then undergo radical polymerization to form poly(1-vinyl-1,2,4-triazole). nih.govresearchgate.net These polymers are hydrophilic and can be used in various biomedical applications. nih.gov

Furthermore, the bifunctional nature of the parent compound allows for its use in step-growth polymerization. For instance, it can be incorporated into polyurethane chains by reacting the bromoethyl group (after conversion to a hydroxyl or amino group) with isocyanates. researchgate.netsemanticscholar.org The resulting polyurethanes would have triazole moieties pendant to the polymer backbone, which can impart unique properties.

The following table summarizes polymerization pathways involving triazole-based monomers.

| Polymer Type | Monomer Derivative | Polymerization Method |

| Poly(1-vinyl-1,2,4-triazole) | 1-Vinyl-1,2,4-triazole | Radical Polymerization nih.gov |

| Polyurethane-triazoles | Diol or diamine functionalized 1,2,4-triazole | Step-growth Polymerization semanticscholar.org |

| Hyperbranched Polymers | AB2-type triazole monomer | Self-condensing vinyl polymerization |

Integration into Functional Materials with Tailored Properties

The incorporation of this compound derivatives into materials can impart specific functionalities. The polar triazole ring can enhance properties such as adhesion, thermal stability, and chemical resistance. For example, grafting triazole derivatives onto polyvinyl chloride (PVC) has been shown to improve its properties. ekb.eg

The triazole nucleus is also known to exhibit luminescence. ut.ac.ir By incorporating these derivatives into polymer matrices or using them to create coordination polymers, materials with interesting photophysical properties can be developed for applications in sensors and optoelectronics.

Research on Material Stabilization and Performance Enhancement (e.g., photostabilizers)

A significant application of triazole derivatives in materials science is their use as photostabilizers for polymers. mdpi.com Compounds containing the 1,2,4-triazole ring system have been shown to protect polymers like PVC from degradation caused by UV radiation. nih.govmdpi.comrdd.edu.iq The triazole moiety can absorb harmful UV radiation and dissipate the energy through non-destructive pathways, thus preventing the photo-oxidation of the polymer. mdpi.com

Research has shown that the efficiency of these stabilizers can be enhanced by the presence of other functional groups. The bromo-substituent on the triazole ring of the title compound could potentially influence its photostabilizing activity.

The table below presents data on the photostabilization of PVC using triazole derivatives.

| Additive | Polymer Matrix | Irradiation Time (h) | Carbonyl Index (ICO) | Polyene Index (IPO) | Hydroxyl Index (IOH) |

| PVC (blank) | PVC | 300 | >1.0 | >1.0 | >1.0 |

| Dibutyltin complex of a triazole derivative | PVC | 300 | ~0.4 | ~0.5 | ~0.4 |

| Mefenamate–tin complex | PVC | 300 | ~0.6 | ~0.6 | ~0.5 |

Role in Supramolecular Chemistry and Host-Guest Interactions

The unique electronic and structural features of the 1,2,4-triazole ring system, particularly when substituted with electronegative atoms like bromine, make it a valuable component in the field of supramolecular chemistry. This branch of chemistry focuses on chemical systems composed of a discrete number of molecules bound together by non-covalent forces.

Derivatives of 1,2,4-triazole are adept at forming various intermolecular interactions that drive the self-assembly of complex architectures. The three nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while an N-H group, if present, can be a hydrogen bond donor. irjweb.com Furthermore, the aromatic nature of the triazole ring allows for π-stacking interactions, which are crucial for the organization of molecules in both solution and the solid state. acs.orgnih.gov

The presence of a bromine atom, as in this compound, introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. Halogen bonding is increasingly utilized as a tool in crystal engineering and the design of supramolecular assemblies. The bromoethyl group provides a flexible spacer and an additional site for potential interactions or further functionalization to create more complex host-guest systems. These varied non-covalent interactions enable triazole derivatives to participate in the formation of intricate structures like molecular cages, coordination polymers, and liquid crystals.

| Interaction Type | Participating Moiety in a Triazole Derivative | Description | Significance in Supramolecular Chemistry |

|---|---|---|---|

| Hydrogen Bonding | Triazole Nitrogen Atoms (Acceptors) | Formation of directional bonds with hydrogen bond donors (e.g., N-H, O-H groups). irjweb.com | Directs self-assembly, crucial for molecular recognition and building predictable structures. |

| π-π Stacking | 1,2,4-Triazole Ring | Attractive, non-covalent interactions between aromatic rings. acs.orgnih.gov | Stabilizes crystal packing, influences electronic properties of materials. |

| Halogen Bonding | Bromine Atom | Directional interaction between the electropositive region of the bromine atom and a Lewis base. | A precise tool for crystal engineering and designing complex architectures. |

| Dipole-Dipole Interactions | Entire Molecule (due to polar C-Br and N-C bonds) | Attractive forces between the positive end of one polar molecule and the negative end of another. nih.gov | Contributes to the overall stability and organization of molecular assemblies. |

Computational and Theoretical Chemistry Studies

Computational chemistry provides invaluable insights into the behavior of molecules, complementing experimental findings. For 1,2,4-triazole derivatives, theoretical studies are crucial for understanding their electronic properties, reactivity, and reaction mechanisms at a molecular level.

Quantum mechanical methods, such as Density Functional Theory (DFT) and semi-empirical methods (like AM1 and PM3), are widely used to investigate the electronic structure of 1,2,4-triazole derivatives. irjweb.comrad-proceedings.org These calculations can determine key parameters that govern the molecule's properties and reactivity.

Key computed parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. researchgate.net A large gap implies high stability, while a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another powerful tool, illustrating the charge distribution across a molecule. irjweb.com These maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other reagents. For a compound like this compound, MEP maps would likely show negative potential around the nitrogen atoms and a region of positive potential on the bromine atom, which is characteristic for halogen bonding. Natural Bond Orbital (NBO) analysis can further quantify atomic charges and delocalization of electrons within the triazole ring. nih.gov

| Parameter | Computational Method | Information Yielded | Relevance to this compound |

|---|---|---|---|

| HOMO/LUMO Energies | DFT (e.g., B3LYP), Semi-empirical (AM1, PM3) rad-proceedings.orgresearchgate.net | Provides insights into electron-donating and accepting abilities; the energy gap (ΔE) indicates chemical reactivity and stability. researchgate.net | Predicts the molecule's susceptibility to nucleophilic or electrophilic attack and its overall stability. |

| Molecular Electrostatic Potential (MEP) | DFT irjweb.com | Visualizes the 3D charge distribution, identifying sites for electrostatic interactions. irjweb.com | Highlights the nucleophilic character of the nitrogen atoms and potential for halogen bonding at the bromine site. |

| Natural Bond Orbital (NBO) Charges | DFT nih.gov | Calculates the charge localized on each atom. nih.gov | Quantifies the polarity of bonds and the Lewis basicity of the nitrogen atoms, aiding in reactivity prediction. |

| Dipole Moment | DFT, Semi-empirical rad-proceedings.org | Measures the overall polarity of the molecule. | Influences solubility and intermolecular forces, which are important for supramolecular assembly. |

Molecular modeling is instrumental in elucidating the mechanisms of chemical reactions involving triazoles. One of the most common routes to synthesizing triazole rings is through [3+2] cycloaddition reactions. researchgate.net Computational studies can map the entire reaction coordinate, identifying transition state structures and calculating activation energies. This information is vital for understanding why a particular regioisomer is formed over another and for optimizing reaction conditions. acs.org

For a molecule like this compound, modeling could explore the reaction pathways for nucleophilic substitution at the bromoethyl side chain. By calculating the energetics of different potential pathways, chemists can predict the most likely products and design synthetic strategies with high selectivity. For instance, modeling could compare the activation barriers for substitution versus elimination reactions under various basic conditions. Bonding Evolution Theory (BET) is one advanced framework used to analyze the step-by-step formation and breaking of bonds along a reaction pathway. researchgate.net These theoretical models provide a deep, mechanistic understanding that can accelerate the discovery of new synthetic methodologies and novel triazole-based compounds.

Future Research Directions and Emerging Paradigms in Substituted 1,2,4 Triazole Chemistry

Innovations in Environmentally Benign Synthetic Methodologies for Brominated Triazoles

The synthesis of halogenated heterocycles often involves harsh reagents and generates significant chemical waste. A major future direction is the development of green and sustainable synthetic protocols for 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole and its analogs. rsc.org Traditional synthetic routes are being increasingly supplanted by environmentally conscious methods that align with the principles of green chemistry. rsc.org

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for triazole synthesis. nih.gov Future studies will likely focus on adapting microwave irradiation for the efficient bromination and alkylation steps required to form the target compound, minimizing energy consumption and the use of hazardous solvents. nih.govresearchgate.net

Ultrasound-Assisted Reactions: Sonication offers another alternative energy source that can enhance reaction rates and efficiency, particularly in heterogeneous reaction mixtures. nih.gov Its application could streamline the synthesis of brominated triazoles under milder conditions.

Table 1: Comparison of Synthetic Methodologies for Brominated Triazoles

| Feature | Traditional Methods | Emerging Green Methods |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Reaction Time | Often several hours to days | Minutes to a few hours nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions rsc.org |

| Byproducts | Often significant, potentially hazardous | Minimized, with water being a common byproduct researchgate.net |

| Efficiency | Variable yields, potential for side reactions | Often higher yields and improved selectivity nih.gov |

Exploration of Unprecedented Reactivity and Novel Derivatization Pathways for the Chemical Compound

The unique structure of this compound, featuring two different C-Br bonds, presents a significant opportunity for exploring selective and novel chemical transformations. The bromine atom on the triazole ring is poised for metal-catalyzed cross-coupling reactions, while the bromoethyl side chain is susceptible to nucleophilic substitution.

Future research will likely investigate:

Selective Functionalization: Developing protocols for the selective reaction at either the C3-Br bond on the triazole ring or the bromoethyl side chain. This would allow for the stepwise introduction of different functional groups, creating a library of complex molecules from a single precursor.

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Heck reactions to explore a wider range of modern cross-coupling methodologies. This could involve C-N, C-O, and C-S bond-forming reactions at the C3 position, attaching diverse pharmacophores and functional moieties.

Intramolecular Cyclization: Exploring conditions to promote intramolecular reactions between a substituted side chain and the triazole ring. For instance, after substituting the ethyl bromide with a suitable nucleophile, subsequent cyclization could lead to novel fused heterocyclic systems, a strategy known to yield potent biological activity. researchgate.net

Table 2: Potential Derivatization Pathways

| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

| C3-Br (Triazole Ring) | Suzuki Coupling | Arylboronic acids, Pd catalyst | 3-Aryl-1-(2-bromoethyl)-1H-1,2,4-triazole |

| C3-Br (Triazole Ring) | Buchwald-Hartwig Amination | Amines, Pd catalyst | 3-Amino-1-(2-bromoethyl)-1H-1,2,4-triazole |

| -CH2CH2Br (Side Chain) | Nucleophilic Substitution | Azides (NaN3), Thiols (R-SH), Amines (R2NH) | 1-(2-Azidoethyl)-, 1-(2-Thioethyl)-, or 1-(2-Aminoethyl)- triazole derivatives |

| Both Sites (Sequential) | Substitution then Coupling | 1. R-SH, Base; 2. Ar-B(OH)2, Pd catalyst | 3-Aryl-1-(2-thioethyl)-1H-1,2,4-triazole |

Development of Integrated Synthetic and Application Platforms

The 1,2,4-triazole (B32235) core is a "privileged scaffold" in medicinal chemistry, found in numerous drugs with antifungal, anticancer, and antiviral properties. researchgate.netnih.govnih.gov An emerging paradigm is to create integrated platforms where the synthesis of a library of derivatives from this compound is directly linked to high-throughput screening for biological activity or material properties. researchgate.net

Future directions in this area include:

Combinatorial Chemistry: Using the dual reactivity of the starting molecule to generate large, diverse libraries of compounds for screening. researchgate.net This allows for the rapid exploration of chemical space to identify lead compounds for drug discovery.

Scaffold for Bioactive Agents: Systematically developing derivatives to target specific biological pathways. For example, creating analogs to inhibit enzymes like cytochrome P451 (CYP51) for antifungal applications or kinases in cancer therapy. researchgate.netnih.gov The triazole ring can act as a stable linker or a key pharmacophore that interacts with biological targets. nih.gov

Materials Science Applications: Exploring the use of these triazole derivatives in materials science. Triazoles are known to be used as corrosion inhibitors and photostabilizing agents. lifechemicals.com The bromo-functional handles allow for polymerization or grafting onto surfaces to create novel functional materials.

Table 3: Potential Application-Driven Research Areas

| Application Area | Rationale | Example Derivative Structure |

| Antifungal Agents | The triazole nucleus is a key component of many antifungal drugs that inhibit ergosterol (B1671047) biosynthesis. nih.gov | Derivatives with side chains mimicking known antifungal drugs. |

| Anticancer Agents | Triazole derivatives can interact with cancer-related enzymes or act as bioisosteres for amide bonds. researchgate.net | Fused heterocyclic systems created via intramolecular cyclization. |

| Antiviral Agents | The triazole scaffold is present in antiviral drugs like Ribavirin. nih.gov | Nucleoside analogs synthesized from the bromoethyl side chain. |

| Functional Polymers | The dibromo compound can act as a monomer or an initiator for polymerization reactions. | Polymers with pendant triazole units. |

Interdisciplinary Research with Advanced Characterization Techniques

As increasingly complex molecules are synthesized from this compound, their unambiguous characterization becomes paramount. Future research will necessitate a deeply interdisciplinary approach, combining advanced synthetic chemistry with sophisticated analytical and computational methods.

Essential techniques and collaborative approaches will include:

Advanced NMR Spectroscopy: While 1H and 13C NMR are standard, 2D techniques (like HMBC, HSQC) will be crucial for confirming the connectivity and regiochemistry of novel, complex derivatives, especially fused systems. nih.gov

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, which is invaluable for understanding reaction mechanisms and for structure-activity relationship (SAR) studies in drug design.

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF-MS are essential for confirming elemental composition and can be used to study tautomeric forms and fragmentation patterns, providing deeper structural insights. researchgate.net

Computational Chemistry: Molecular docking and DFT (Density Functional Theory) studies can predict how novel derivatives might interact with biological targets, guiding synthetic efforts toward more potent compounds. nih.govnih.gov These in silico methods can also help rationalize unexpected reactivity or regioselectivity observed in the lab.

Table 4: Advanced Characterization and Computational Methods

| Technique/Method | Information Provided | Research Application |

| 2D NMR Spectroscopy | Atom connectivity, regiochemistry, through-bond correlations. nih.gov | Structure elucidation of complex derivatives and regioisomers. |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles. | Unambiguous structure confirmation, SAR studies. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental formula, fragmentation pathways. researchgate.net | Formula confirmation, distinguishing isomers, mechanistic studies. |

| Molecular Docking | Predicted binding modes and affinity of a molecule to a biological target. nih.gov | Prioritizing synthetic targets for drug discovery, understanding mechanism of action. |

| Density Functional Theory (DFT) | Electron distribution, reaction energetics, spectroscopic properties. nih.gov | Rationalizing reactivity, predicting reaction outcomes. |

Q & A

[Basic] What are the common synthetic routes for 3-Bromo-1-(2-bromoethyl)-1H-1,2,4-triazole and its derivatives?

Answer:

A widely used method involves nucleophilic substitution or alkylation of 1,2,4-triazole precursors. For example, 3-bromo-1H-1,2,4-triazole can react with halogenated alkylating agents like 1,2-dibromoethane under reflux conditions in ethanol or DMF, often with a base (e.g., K₂CO₃) to deprotonate the triazole nitrogen. describes a similar approach for synthesizing 3-bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole via SnCl₂-mediated reduction . Optimization of reaction time (4–24 hours) and solvent polarity (e.g., ethanol vs. 2-ethoxyethanol) is critical for yield improvement.

[Basic] What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., aromatic protons at δ 8.28–8.60 ppm for nitro-substituted derivatives) and coupling patterns to confirm regioselectivity .

- IR Spectroscopy : Identify functional groups (e.g., C-Br stretching at ~500–600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 478.17/480.20 for brominated derivatives) .

[Advanced] How can X-ray crystallography resolve the crystal structure of brominated triazoles?

Answer:

Single crystals are grown via slow evaporation of solvent mixtures (e.g., hexane:ethyl acetate, 1:1 v/v). Data collection using Cu-Kα radiation (λ = 1.54178 Å) and refinement with SHELXL (via Olex2 or similar software) can resolve dihedral angles (e.g., 23.17° between triazole and benzene rings) and intermolecular interactions (e.g., C–H···N hydrogen bonds). demonstrates this for a structurally analogous triazole .

[Advanced] How to analyze discrepancies in biological activity data between similar triazole derivatives?

Answer:

Contradictions may arise from assay conditions (e.g., MIC vs. IC₅₀ measurements) or substituent effects. For example, notes that carboxamide derivatives of 1,2,4-triazoles exhibit lower antifungal activity than parent compounds due to reduced bioavailability. Cross-validate using dose-response curves and molecular docking to assess binding affinity differences .

[Advanced] What strategies optimize reaction yield in triazole alkylation reactions?

Answer:

- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings (e.g., 75% yield for pyridinyl-substituted triazoles) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1 hour at 120°C .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for SN2 pathways .

[Basic] What are the safety considerations when handling brominated triazoles?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity and irritancy .

- Avoid ignition sources (P210 hazard code) and store in cool, dry conditions .

[Advanced] How to design structure-activity relationship (SAR) studies for triazole-based inhibitors?

Answer:

- Systematic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 3-position to enhance TYK2 inhibition ( ) .

- Bioassays : Test against kinase panels (e.g., JAK/STAT pathways) and correlate IC₅₀ values with logP and steric parameters .

[Advanced] What computational methods support the structural refinement of triazole derivatives?

Answer:

- Density Functional Theory (DFT) : Calculate optimized geometries and compare with X-ray data (e.g., bond length deviations < 0.02 Å) .

- SHELXTL : Refine disordered atoms using constraints (e.g., ISOR/DFIX commands) .

[Advanced] How to address solubility issues during crystallization of brominated triazoles?

Answer:

- Solvent Mixtures : Use hexane:ethyl acetate (1:1) for gradual nucleation .

- Temperature Gradient : Cool refluxed solutions from 80°C to 4°C over 12 hours .

[Advanced] What are the unexplored structural modifications of this compound for novel applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.